3-(4-(Trifluoromethoxy)phenyl)acrylaldehyde
Overview
Description
3-(4-(Trifluoromethoxy)phenyl)acrylaldehyde: is an organic compound with the molecular formula C10H7F3O2 . It is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to an acrylaldehyde moiety.
Mechanism of Action
Target of Action
Related compounds such as cinnamaldehyde, a principal compound in cinnamon, have been reported to inhibit nf-κb activity and tnf-α, and il-8 production in a375 cells .
Mode of Action
It’s worth noting that cinnamaldehyde, a related compound, can inhibit bacterial growth and reproduction by damaging cell membranes, inhibiting atpase activity, disrupting energy metabolism, and preventing biofilm formation .
Biochemical Pathways
Related compounds like cinnamaldehyde have been shown to affect various pathways, including those involved in inflammation and microbial growth .
Result of Action
Related compounds like cinnamaldehyde have been reported to have antioxidant, anti-inflammatory, antidiabetic, antimicrobial, anticancer, lipid-lowering, and cardio- and neuroprotective efficacies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-(Trifluoromethoxy)phenyl)acrylaldehyde typically involves the reaction of 4-(trifluoromethoxy)benzaldehyde with an appropriate acrylating agent under controlled conditions. One common method is the Knoevenagel condensation reaction, where 4-(trifluoromethoxy)benzaldehyde reacts with malonic acid or its derivatives in the presence of a base such as piperidine or pyridine. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-(4-(Trifluoromethoxy)phenyl)acrylaldehyde can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction of this compound can yield alcohols or other reduced products. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents used in these reactions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethoxy group or the aldehyde group is replaced by other functional groups.
Major Products Formed:
Oxidation: Formation of 3-(4-(Trifluoromethoxy)phenyl)acrylic acid.
Reduction: Formation of 3-(4-(Trifluoromethoxy)phenyl)propanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3-(4-(Trifluoromethoxy)phenyl)acrylaldehyde is used as a building block in organic synthesis.
Biology: In biological research, this compound is investigated for its potential as a precursor in the synthesis of bioactive molecules. The trifluoromethoxy group is known to influence the biological activity of compounds, making them more potent or selective.
Medicine: The compound is explored for its potential in drug discovery and development. Its derivatives may exhibit pharmacological activities such as anti-inflammatory, anticancer, or antimicrobial properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its incorporation into polymers or coatings can impart unique properties such as increased thermal stability or chemical resistance.
Comparison with Similar Compounds
3-(4-Methoxyphenyl)acrylaldehyde: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
3-(4-Fluorophenyl)acrylaldehyde: Similar structure but with a fluorine atom instead of a trifluoromethoxy group.
3-(4-Chlorophenyl)acrylaldehyde: Similar structure but with a chlorine atom instead of a trifluoromethoxy group.
Uniqueness: The presence of the trifluoromethoxy group in 3-(4-(Trifluoromethoxy)phenyl)acrylaldehyde imparts unique properties to the compound. This group can enhance the lipophilicity, metabolic stability, and bioavailability of the molecule, making it more suitable for various applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
(E)-3-[4-(trifluoromethoxy)phenyl]prop-2-enal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3O2/c11-10(12,13)15-9-5-3-8(4-6-9)2-1-7-14/h1-7H/b2-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGNLWQJCNHVNJG-OWOJBTEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC=O)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C=O)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
183800-94-4 | |
Record name | (2E)-3-[4-(trifluoromethoxy)phenyl]prop-2-enal | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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